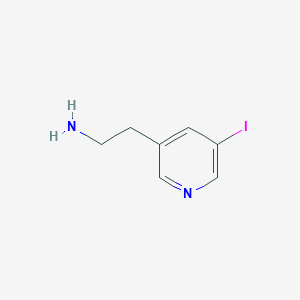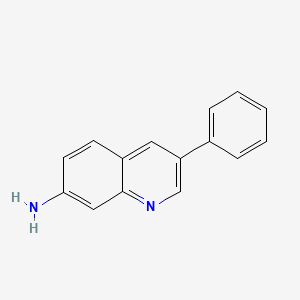
3-Phenylquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylquinolin-7-amine is an organic compound with the molecular formula C₁₅H₁₂N₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound features a quinoline core with a phenyl group at the 3-position and an amine group at the 7-position, making it a versatile molecule for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylquinolin-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and benzaldehyde.
Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with an aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-Phenylquinolin-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, such as halogenation using halogens in the presence of a Lewis acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated quinolines.
科学研究应用
3-Phenylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.
作用机制
The mechanism of action of 3-Phenylquinolin-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 3-Phenylquinolin-7-amine, lacking the phenyl and amine groups.
2-Phenylquinoline: Similar structure but with the phenyl group at the 2-position.
4-Phenylquinoline: Phenyl group at the 4-position.
7-Aminoquinoline: Lacks the phenyl group but has the amine group at the 7-position.
Uniqueness
This compound is unique due to the specific positioning of the phenyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
3-phenylquinolin-7-amine |
InChI |
InChI=1S/C15H12N2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-10H,16H2 |
InChI 键 |
KIXSRCSAAMHUKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


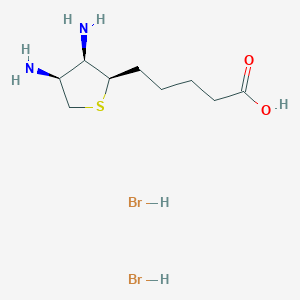
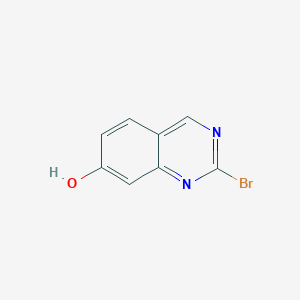

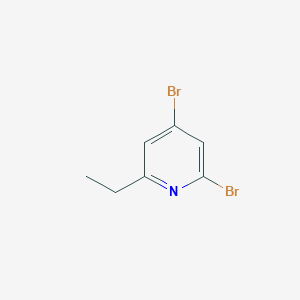
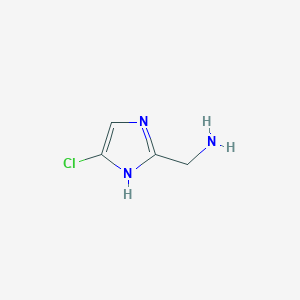

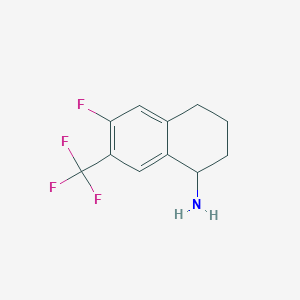
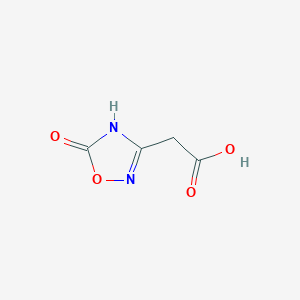

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
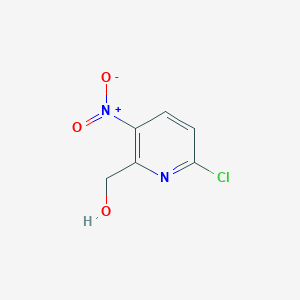

![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
